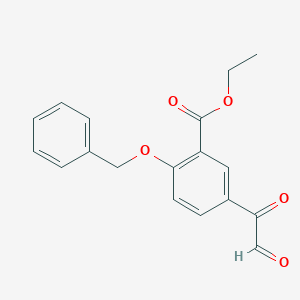
Ethyl 2-(benzyloxy)-5-(oxoacetyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzyloxy)-5-(oxoacetyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a benzyloxy group, and an oxoacetyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzyloxy)-5-(oxoacetyl)benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-(benzyloxy)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper complexes, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzyloxy)-5-(oxoacetyl)benzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxoacetyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Ammonia (NH₃) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxybenzoate derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Ethyl 2-(benzyloxy)-5-(oxoacetyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzyloxy)-5-(oxoacetyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The oxoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzyloxy)benzoate: Lacks the oxoacetyl group, making it less reactive in certain chemical reactions.
Methyl 2-(benzyloxy)-5-(oxoacetyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
Ethyl 2-(benzyloxy)-4-(oxoacetyl)benzoate: Positional isomer with the oxoacetyl group at a different position on the benzene ring, leading to different chemical properties.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of an ethyl ester, benzyloxy, and oxoacetyl groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61698-74-6 |
|---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
ethyl 5-oxaldehydoyl-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H16O5/c1-2-22-18(21)15-10-14(16(20)11-19)8-9-17(15)23-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
InChI Key |
DACDGHBBARNFSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)C=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


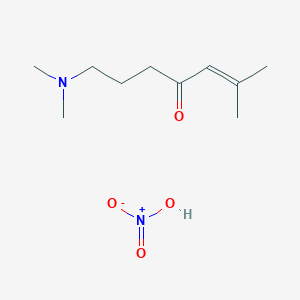
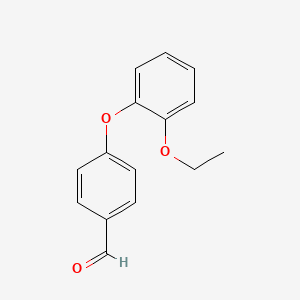
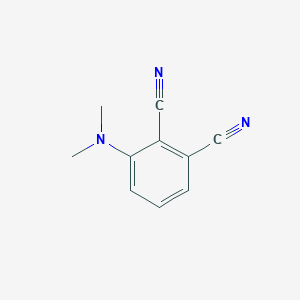
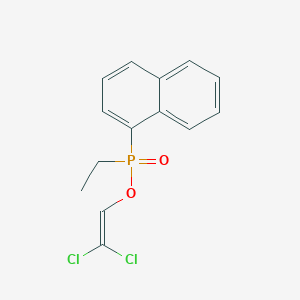
![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)oxy]propane-1,3-diol](/img/structure/B14579038.png)
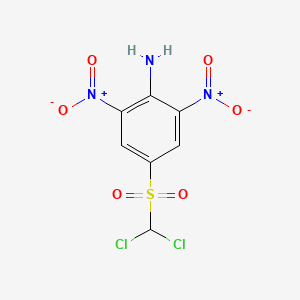
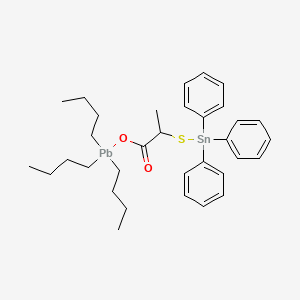
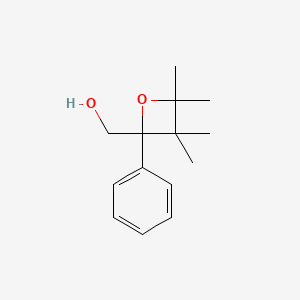
![Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14579059.png)
![Benzo[b]thiophene, 2,3-bis(2,4-dinitrophenyl)-](/img/structure/B14579072.png)
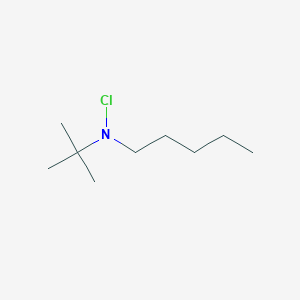
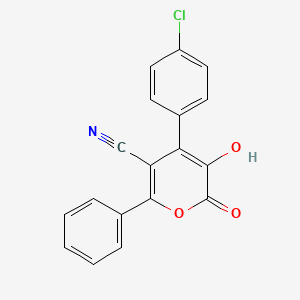
![2-Propenamide, 3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14579102.png)
![5-[2-(Methylsulfanyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14579109.png)
